

In-Depth Technical Guide: Molecular Weight of (R)-2-Amino-3-cyclobutylpropanoic acid

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Compound of Interest

Compound Name: (R)-2-Amino-3-cyclobutylpropanoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of **(R)-2-Amino-3-cyclobutylpropanoic acid**, a derivative of the amino acid alanine. Understanding the precise molecular weight is fundamental for a range of applications in chemical research and drug development, including stoichiometric calculations, analytical method development, and mass spectrometry analysis.

Molecular Composition and Weight

The molecular formula for **(R)-2-Amino-3-cyclobutylpropanoic acid** is $C_7H_{13}NO_2$.^{[1][2][3]} The molecular weight is derived from the sum of the atomic weights of its constituent atoms.

Data Presentation: Atomic and Molecular Weights

The following table summarizes the atomic weights of the elements in **(R)-2-Amino-3-cyclobutylpropanoic acid** and the calculation of its total molecular weight.

Element	Symbol	Count	Standard Atomic Weight (amu)	Subtotal (amu)
Carbon	C	7	12.011[4][5][6]	84.077
Hydrogen	H	13	1.008[7][8][9]	13.104
Nitrogen	N	1	14.007[10][11][12]	14.007
Oxygen	O	2	15.999[13][14][15]	31.998
Total	143.186			

The calculated molecular weight of 143.186 amu is consistent with values found in chemical databases, which often list the monoisotopic mass or an average molecular weight.[1][2][3][16] For most laboratory applications, a value of 143.18 g/mol is utilized.

Experimental Determination of Molecular Weight

While the theoretical molecular weight is calculated from the molecular formula, it is experimentally verified using techniques such as mass spectrometry.

Experimental Protocol: Mass Spectrometry

Objective: To determine the mass-to-charge ratio (m/z) of **(R)-2-Amino-3-cyclobutylpropanoic acid**, confirming its molecular weight.

Methodology:

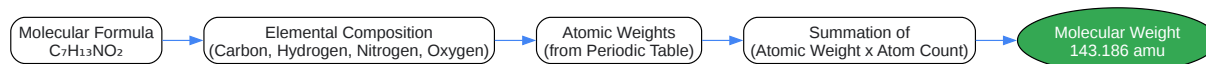
- **Sample Preparation:** A dilute solution of **(R)-2-Amino-3-cyclobutylpropanoic acid** is prepared in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid to promote ionization.
- **Ionization:** The sample solution is introduced into an electrospray ionization (ESI) source. ESI is a soft ionization technique that allows for the analysis of molecules with minimal

fragmentation. In positive ion mode, the molecule is expected to be protonated, forming the ion $[M+H]^+$.

- **Mass Analysis:** The generated ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap). The analyzer separates the ions based on their m/z ratio.
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus the m/z ratio.
- **Data Interpretation:** The resulting spectrum is analyzed to identify the peak corresponding to the protonated molecule. For **(R)-2-Amino-3-cyclobutylpropanoic acid**, a prominent peak would be expected at an m/z value corresponding to its molecular weight plus the mass of a proton (approximately 1.007 amu).

Logical Relationship of Molecular Weight Calculation

The following diagram illustrates the logical workflow for calculating the molecular weight of **(R)-2-Amino-3-cyclobutylpropanoic acid**.



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Caption: Workflow for Molecular Weight Calculation.

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